N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
This compound features a 4,5-dihydro-1H-pyrazole core substituted at three critical positions:
- 1-position: A 4-chlorophenylsulfonyl group, providing strong electron-withdrawing effects.
- 5-position: An o-tolyl (2-methylphenyl) group, introducing steric hindrance and lipophilicity.
The molecular formula is estimated as C24H24ClN3O4S2, with a molecular weight of ~518.04 g/mol (calculated by adjusting the structurally similar compound from ). Its design combines sulfonamide functionality with aromatic and heterocyclic motifs, common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S2/c1-3-33(29,30)27-20-9-6-8-18(15-20)23-16-24(22-10-5-4-7-17(22)2)28(26-23)34(31,32)21-13-11-19(25)12-14-21/h4-15,24,27H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIIHMYESCVIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This indicates a complex structure that includes a pyrazole core, which is often associated with various biological activities.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. This compound has shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data
The compound demonstrated potent activity against MCF7 and A549 cell lines, indicating its potential as an anticancer agent.
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Inhibition of COX Enzymes
This data suggests that the compound may effectively reduce inflammation through COX inhibition.
Case Studies
Case Study 1: Evaluation of Anticancer Properties
In a study involving the evaluation of various pyrazole derivatives against cancer cell lines, this compound was found to exhibit remarkable cytotoxicity against MCF7 cells with an IC50 value significantly lower than many known chemotherapeutic agents. This positions it as a promising candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of this compound demonstrated that it significantly reduced prostaglandin E2 levels in vitro, suggesting its potential utility in treating inflammatory diseases. The results indicated a dose-dependent response, reinforcing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations
Substituent Position and Electronic Effects
- The 4-chlorophenylsulfonyl group in the target compound (vs.
- o-Tolyl (2-MePh) in the target introduces steric bulk compared to 2-fluorophenyl (), which may reduce rotational freedom but improve lipid membrane permeability .
Sulfonamide vs. Amine Functionality
- In contrast, quinolin-4-amine () introduces aromatic π-stacking capacity but reduces polarity .
Thermal Stability
- All derivatives in exhibit melting points >300°C , attributed to strong intermolecular forces (e.g., hydrogen bonding, π-π stacking). The target compound likely shares this high thermal stability, favoring solid-state formulations but posing solubility challenges .
Molecular Weight and Drug-Likeness
Analytical Methods in Structural Studies
- SHELX Software : Widely used for crystallographic refinement, enabling precise determination of dihydro-pyrazole conformations and substituent orientations .
- NMR Spectroscopy : Key for assigning proton environments (e.g., diastereotopic protons in the dihydro-pyrazole ring, as seen in ’s dd signals) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with the formation of a pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated ketones. Subsequent sulfonylation using 4-chlorobenzenesulfonyl chloride and coupling with ethanesulfonamide derivatives are critical steps. Reaction optimization includes controlling temperature (e.g., 60–80°C for cyclization), solvent selection (DMF or ethanol for polar intermediates), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete substitution). Purity is monitored via HPLC and NMR .
- Key Considerations : Impurities often arise from incomplete sulfonylation or side reactions during pyrazole formation. Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and sulfonamide linkages.
- HPLC-MS : Validates molecular weight (expected [M+H] ~540–550 Da) and detects trace impurities (<0.5% threshold).
- X-ray Crystallography : Resolves stereochemical ambiguities in the 4,5-dihydropyrazole moiety, particularly the configuration of the o-tolyl substituent .
- Data Interpretation : Discrepancies in NMR splitting patterns may indicate rotameric forms of the sulfonamide group, requiring variable-temperature NMR studies .
Advanced Research Questions
Q. How can computational methods like molecular docking or QSAR models predict the biological activity of this compound against specific targets (e.g., cyclooxygenase-2)?
- Methodology :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding interactions. The sulfonamide group is predicted to anchor the compound in the COX-2 active site via hydrogen bonding to Arg120 and Tyr354. Pyrazole and o-tolyl groups contribute to hydrophobic stabilization .
- QSAR Models : Train models using descriptors like LogP, topological polar surface area (TPSA), and electrostatic potential maps. Validate with in vitro enzyme inhibition assays (IC values) .
- Challenges : False positives may arise from conformational flexibility of the dihydropyrazole ring. MD simulations (100 ns) are recommended to assess stability of docked poses .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values in enzyme inhibition studies)?
- Methodology :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) using a fluorescence-based COX-2 assay.
- Batch Reproducibility : Compare multiple synthetic batches to rule out purity-driven variability.
- Off-Target Screening : Test against related enzymes (e.g., COX-1, carbonic anhydrase) to confirm selectivity .
Q. How can reaction engineering principles (e.g., flow chemistry) improve scalability and sustainability of the synthesis?
- Methodology :
- Flow Reactors : Implement continuous flow for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce byproducts. Residence time optimization (2–5 min) prevents decomposition of labile intermediates.
- Solvent Recycling : Use membrane separation or distillation to recover DMF, reducing waste by 70% .
- Data-Driven Design : Apply DoE (Design of Experiments) to model variables (temperature, flow rate, catalyst loading) and identify Pareto-optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
